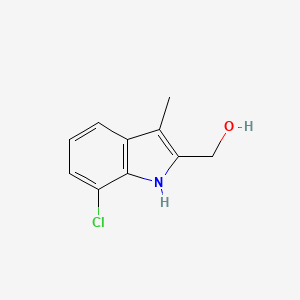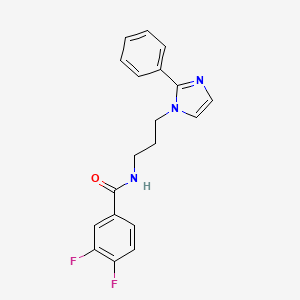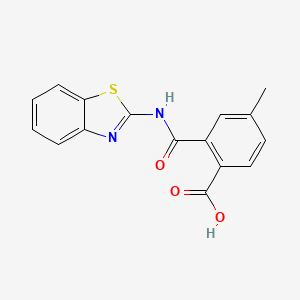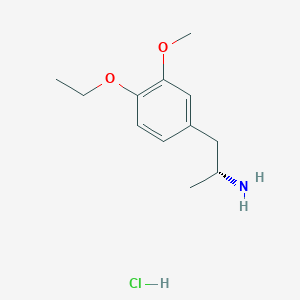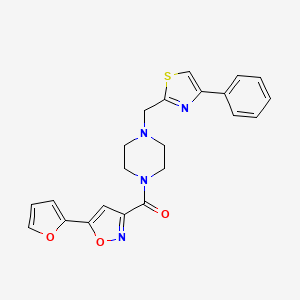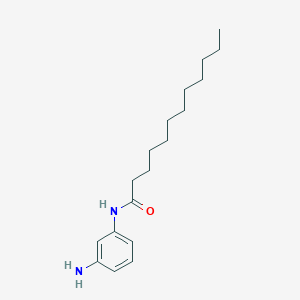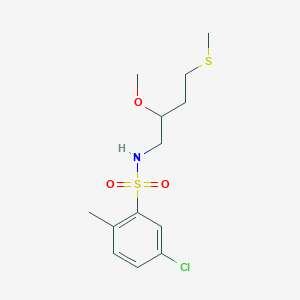
5-Chloro-N-(2-methoxy-4-methylsulfanylbutyl)-2-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-N-(2-methoxy-4-methylsulfanylbutyl)-2-methylbenzenesulfonamide, also known as CMBS, is a chemical compound that has been widely used in scientific research. CMBS is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mecanismo De Acción
5-Chloro-N-(2-methoxy-4-methylsulfanylbutyl)-2-methylbenzenesulfonamide acts as a sulfhydryl-reactive compound, covalently modifying the sulfhydryl groups of proteins and enzymes. This modification can lead to changes in protein structure and function, ultimately affecting various biological processes.
Biochemical and Physiological Effects:
5-Chloro-N-(2-methoxy-4-methylsulfanylbutyl)-2-methylbenzenesulfonamide has been shown to have a variety of biochemical and physiological effects, such as inhibiting protein disulfide isomerase activity, inducing apoptosis in cancer cells, and reducing oxidative stress in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-Chloro-N-(2-methoxy-4-methylsulfanylbutyl)-2-methylbenzenesulfonamide in lab experiments is its potent inhibitory effect on sulfhydryl-containing enzymes, which allows for the study of their role in biological processes. However, one limitation is that 5-Chloro-N-(2-methoxy-4-methylsulfanylbutyl)-2-methylbenzenesulfonamide can also react with other nucleophiles, such as amino groups, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for the use of 5-Chloro-N-(2-methoxy-4-methylsulfanylbutyl)-2-methylbenzenesulfonamide in scientific research. One area of interest is the study of its effects on redox signaling pathways, which play a critical role in cellular homeostasis. Additionally, 5-Chloro-N-(2-methoxy-4-methylsulfanylbutyl)-2-methylbenzenesulfonamide could be used to investigate the role of sulfhydryl groups in disease states, such as cancer and neurodegenerative disorders. Finally, the development of more selective sulfhydryl-reactive compounds could improve the specificity of experiments using 5-Chloro-N-(2-methoxy-4-methylsulfanylbutyl)-2-methylbenzenesulfonamide.
Métodos De Síntesis
The synthesis of 5-Chloro-N-(2-methoxy-4-methylsulfanylbutyl)-2-methylbenzenesulfonamide involves the reaction of 5-chloro-2-methylbenzenesulfonyl chloride with 2-methoxy-4-methyl-1-butylamine in the presence of a base. The resulting product is then purified through recrystallization to obtain pure 5-Chloro-N-(2-methoxy-4-methylsulfanylbutyl)-2-methylbenzenesulfonamide.
Aplicaciones Científicas De Investigación
5-Chloro-N-(2-methoxy-4-methylsulfanylbutyl)-2-methylbenzenesulfonamide has been used in various scientific studies to investigate the role of sulfhydryl groups in biological systems. It has been shown to be a potent inhibitor of sulfhydryl-containing enzymes, such as protein disulfide isomerase, which plays a critical role in protein folding and maturation.
Propiedades
IUPAC Name |
5-chloro-N-(2-methoxy-4-methylsulfanylbutyl)-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO3S2/c1-10-4-5-11(14)8-13(10)20(16,17)15-9-12(18-2)6-7-19-3/h4-5,8,12,15H,6-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDRHSMODRTEPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC(CCSC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-N-(2-methoxy-4-methylsulfanylbutyl)-2-methylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


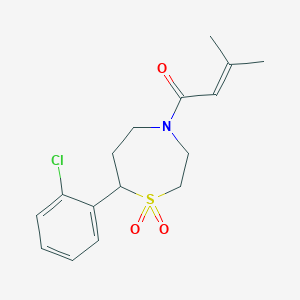
![3-[(4-chlorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3020469.png)
![2-Chloro-N-[furan-2-yl-(2-methoxyphenyl)methyl]propanamide](/img/structure/B3020471.png)
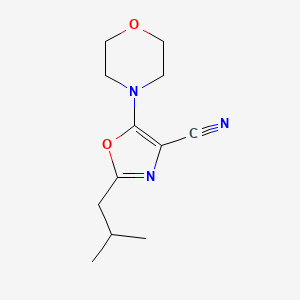
![{3-[5-(2-bromophenyl)-1H-imidazol-2-yl]propyl}(methyl)amine dihydrochloride](/img/structure/B3020473.png)
